molecular formula C13H19NO3 B8332493 2,2-Morpholinedimethanol,4-(phenylmethyl)-

2,2-Morpholinedimethanol,4-(phenylmethyl)-

Cat. No.: B8332493
M. Wt: 237.29 g/mol
InChI Key: UBOUBDCIUAWQSG-UHFFFAOYSA-N
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Description

2,2-Morpholinedimethanol,4-(phenylmethyl)- is a chemical compound with the molecular formula C12H17NO3 It is characterized by a morpholine ring substituted with a benzyl group and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Morpholinedimethanol,4-(phenylmethyl)- typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of hydroxymethyl groups. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Sodium hydroxide or potassium carbonate is often used as a base.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of 2,2-Morpholinedimethanol,4-(phenylmethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Morpholinedimethanol,4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzylmorpholine carboxylic acid or benzylmorpholine aldehyde.

    Reduction: Benzylmorpholine derivatives with reduced functional groups.

    Substitution: Various substituted benzylmorpholine compounds.

Scientific Research Applications

2,2-Morpholinedimethanol,4-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Morpholinedimethanol,4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Morpholinedimethanol,4-(phenylmethyl)-: Unique due to its specific substitution pattern.

    Benzylmorpholine: Lacks the hydroxymethyl groups.

    Morpholine derivatives: Various derivatives with different substituents.

Uniqueness

2,2-Morpholinedimethanol,4-(phenylmethyl)- is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

[4-benzyl-2-(hydroxymethyl)morpholin-2-yl]methanol

InChI

InChI=1S/C13H19NO3/c15-10-13(11-16)9-14(6-7-17-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2

InChI Key

UBOUBDCIUAWQSG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of lithium aluminum hydride (8.49 g) in THF (500 ml) was added diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate (25 g) under ice-cooled bath, and the mixture was stirred for 1 hour at room temperature. Then the whole was warmed up to 65° C. (inner temperature), and the mixture was stirred for 2 hours. The whole was cooled with ice-cooled bath, and water (8.5 ml) was added dropwise to the mixture. The whole was stirred for 15 minutes. 4 N NaOH (8.5 ml) was added to the mixture, and the whole was stirred for 15 minutes. Then water (25.5 ml) was added again to the mixture and the whole was stirred for 1 hour at room temperature. The white precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in diisopropyl ether, and tritulated to yield white solid, which was collected by filteration to give (4-benzylmorpholine-2,2-diyl)dimethanol (10.3 g).
Quantity
8.49 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25.5 mL
Type
reactant
Reaction Step Five

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